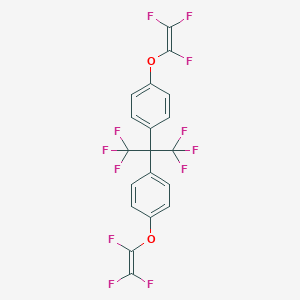

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane

Descripción

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane (referred to as 6F in research contexts) is a fluorinated aromatic compound with the molecular formula $ \text{C}{21}\text{H}{10}\text{F}{12}\text{O}{2} $. It is a critical monomer in synthesizing Perfluorocyclobutyl (PFCB) polymers, which exhibit exceptional thermal stability ($ T_g > 300^\circ \text{C} $), low refractive indices ($ \sim 1.5 $), and resistance to chemical degradation . These properties make 6F-based polymers ideal for high-performance optical applications, including fiber optics and laser systems, where traditional materials like silica fibers face brittleness and thermal limitations .

Propiedades

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8F12O2/c20-13(21)15(24)32-11-5-1-9(2-6-11)17(18(26,27)28,19(29,30)31)10-3-7-12(8-4-10)33-16(25)14(22)23/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIVNNKUQCLJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(=C(F)F)F)(C(F)(F)F)C(F)(F)F)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134174-11-1 | |

| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134174-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90373513 | |

| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134174-11-1 | |

| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Monomer Synthesis: Fluoroalkylation and Elimination

The synthesis of 2,2-bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane begins with 2,2-bis(4-hydroxyphenyl)hexafluoropropane (6F bisphenol A), a commercially available precursor . This diol undergoes fluoroalkylation with 1,2-dibromotetrafluoroethane in the presence of a base, typically potassium carbonate (K₂CO₃), to introduce bromofluoroethyl groups. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 60°C to 80°C .

Subsequent zinc-mediated elimination converts the bromofluoroethyl intermediates into trifluorovinyl ether groups. This step involves stirring the intermediate with zinc dust in tetrahydrofuran (THF) at room temperature for 12–24 hours, yielding the target monomer with a purity exceeding 95% . Key parameters for optimization include stoichiometric control of zinc (2.2 equivalents per bromo group) and rigorous exclusion of moisture to prevent hydrolysis .

Table 1: Reaction Conditions for Monomer Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Fluoroalkylation | 1,2-Dibromotetrafluoroethane, K₂CO₃ | DMF | 80°C | 24 h | 85–90% |

| Elimination | Zn dust | THF | 25°C | 24 h | 90–95% |

The monomer’s structure is confirmed via ¹⁹F NMR , showing characteristic resonances at δ −63.9 ppm (C(CF₃)₂), −85.9 ppm (CFHCF₂), and −121.6 ppm (cis-CF=CF) . ATR-FTIR analysis reveals peaks at 1173 cm⁻¹ (C-F stretch) and 829 cm⁻¹ (aromatic C-H bend), consistent with the trifluorovinyl ether and hexafluoropropane moieties .

Thermal Polymerization and Cyclization

The monomer undergoes thermal cyclopolymerization to form semi-fluorinated polymers with perfluorocyclobutane (PFCB) linkages. This process involves heating neat monomer at 180°C for 24 hours, followed by a post-curing step at 220°C for 8 hours . The reaction proceeds via a [2π+2π] cycloaddition mechanism, generating a stereo-random distribution of cis- and trans-perfluorocyclobutyl rings (48:52 ratio) .

Table 2: Polymerization Conditions and Outcomes

| Temperature | Time | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Crystallinity |

|---|---|---|---|---|

| 180°C | 24 h | 66,700 | 2.0 | Semi-crystalline |

| 220°C | 8 h | 98,000 | 1.8 | Crystalline |

The resulting polymer exhibits anomalous crystallinity despite its high fluorocarbon content, as evidenced by Wide-Angle X-ray Diffraction (WAXD) . Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (Tg) of 88°C and a melting temperature (Tm) of 200°C, while Thermogravimetric Analysis (TGA) shows thermal stability up to 324°C in nitrogen .

Solvent-Based Polymerization Alternatives

For applications requiring lower processing temperatures, solution polymerization in chloroform or acetone is employed. A representative procedure involves dissolving the monomer in anhydrous DMF with sodium hydride (NaH) as a base, followed by heating at 80°C for 24 hours . This method produces polymers with molecular weights (Mn) of ~12,100 and polydispersities of 2.0, though crystallinity is reduced compared to thermal polymerization .

Critical considerations include:

-

Solvent purity : Moisture contamination leads to premature hydrolysis of trifluorovinyl groups.

-

Base selection : Cs₂CO₃ offers higher yields (80–88%) compared to NaH (32–70%) due to improved deprotonation efficiency .

-

Monomer feed ratio : Stoichiometric equivalence between diol and trifluorovinyl ether precursors is essential to avoid chain termination .

Mechanistic Insights and Side Reactions

The fluoroalkylation step is susceptible to over-alkylation if excess 1,2-dibromotetrafluoroethane is used, resulting in tetrafluoroethyl byproducts . Similarly, incomplete elimination during the zinc-mediated step leaves residual bromo groups, which reduce polymer molecular weight during thermal processing . ¹H NMR monitoring of the elimination reaction is critical to ensure complete conversion, as indicated by the disappearance of δ 4.2 ppm (CH₂Br) signals .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Polymerization: The trifluorovinyloxy groups can participate in polymerization reactions, forming high-performance polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and high-performance polymers with enhanced thermal and chemical stability.

Aplicaciones Científicas De Investigación

Materials Science

Fluorinated Polymers:

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is utilized in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them ideal for applications in harsh environments.

Case Study:

Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and resistance to solvents. For instance, studies have shown that films made from these polymers maintain integrity at elevated temperatures (above 200°C) and resist degradation from strong acids and bases.

Chemical Synthesis

Intermediate in Organic Chemistry:

This compound serves as an important intermediate in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of trifluorovinyl groups into organic molecules.

Case Study:

In a study published by Oakwood Chemical, the compound was employed as a precursor for synthesizing novel fluorinated pharmaceuticals. The introduction of trifluorovinyl groups significantly improved the bioactivity of the resulting compounds, demonstrating its utility in drug development.

Biochemical Research

Proteomics Applications:

In biochemical research, this compound has been used as a biochemical reagent for proteomics studies. Its ability to interact with proteins makes it valuable for analyzing protein structures and functions.

Case Study:

A study highlighted its use in affinity chromatography techniques to isolate specific proteins from complex mixtures. The fluorinated nature of the compound enhances binding affinity and selectivity during protein purification processes.

Electronics

Dielectric Materials:

The compound's excellent dielectric properties make it suitable for applications in electronics as a dielectric material. It is particularly useful in high-frequency applications where low dielectric loss is essential.

Case Study:

Research conducted on electronic components demonstrated that devices utilizing this compound exhibited lower energy loss during operation compared to traditional materials. This property is crucial for improving the efficiency of electronic devices.

Comparative Data Table

| Application Area | Key Properties | Benefits |

|---|---|---|

| Materials Science | High thermal stability | Enhanced mechanical properties |

| Chemical Synthesis | Reactive intermediate | Facilitates synthesis of novel compounds |

| Biochemical Research | Protein interaction capabilities | Improved protein purification |

| Electronics | Low dielectric loss | Increased efficiency in electronic devices |

Mecanismo De Acción

The mechanism of action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane involves its interaction with various molecular targets and pathways. The trifluorovinyloxy groups can form strong interactions with other molecules, leading to the formation of stable complexes. The hexafluoropropane moiety contributes to the compound’s overall stability and resistance to degradation. These properties make it an effective component in various applications, including polymer synthesis and material science.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Comparison with Other PFCB Polymers

4,4'-Bis(4-trifluorovinyloxy) biphenyl (BPVE)

- Structure : BPVE lacks the hexafluoropropane backbone but shares the trifluorovinyloxy functional groups.

Thermal Properties :

Property 6F BPVE Glass Transition ($ T_g $) $ 300^\circ \text{C} $ $ 280^\circ \text{C} $ Decomposition Temp. $ > 450^\circ \text{C} $ $ > 400^\circ \text{C} $ - Rheological Behavior : In blends, increasing 6F content (20–80%) elevates viscosity and improves melt strength, enabling superior film processing compared to BPVE-dominated systems .

Comparison with Fluorinated Polyimides

SIXEF-44 (Hoechst Celanese)

- Structure : Derived from 2,2-bis(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropane dianhydride (6FDA) and 4,4'-6F diamine.

- Moisture Absorption : Fluorinated polyimides like SIXEF-44 exhibit $ \sim 0.5\% $ moisture uptake, while 6F-based PFCB polymers show near-negligible absorption due to higher fluorine density .

Comparison with Bisphenol Analogues

Bisphenol AF (BPAF)

Comparison with Fluorinated MRI Agents

PERFECTA (1,3-Bis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]propane)

Data Tables

Table 1. Thermal Properties of Selected Compounds

| Compound | $ T_g $ (°C) | Decomposition Temp. (°C) | Moisture Absorption (%) |

|---|---|---|---|

| 6F (PFCB Polymer) | 300 | >450 | <0.1 |

| BPVE | 280 | >400 | 0.2 |

| SIXEF-44 Polyimide | N/A | 500 | 0.5 |

| BPAF | N/A | 320 | 1.2 |

Table 2. Dielectric and Optical Properties

| Compound | Dielectric Constant ($ \varepsilon_r $) | Refractive Index |

|---|---|---|

| 6F (PFCB Polymer) | 2.5 | 1.51 |

| SIXEF-44 Polyimide | 2.8 | 1.65 |

| Kapton PI | 3.1 (25°C), 2.8 (300°C) | 1.70 |

Actividad Biológica

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 134174-11-1) is a fluorinated organic compound notable for its unique chemical structure and properties. This compound has garnered attention in various fields including materials science and biochemistry due to its potential applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H8F12O2

- Molecular Weight : 496.26 g/mol

- CAS Number : 134174-11-1

- Structure : The compound features trifluorovinyloxy groups and hexafluoropropane moieties which contribute to its stability and reactivity.

The biological activity of this compound primarily involves its role as a monomer in the synthesis of specialized polymers. These polymers exhibit amphiphilic properties that are beneficial for various applications:

- Target of Action : The compound is utilized in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers.

- Mode of Action : It acts by forming copolymers that can self-assemble in aqueous solutions, influenced by environmental factors such as water content and composition.

Biological Activity

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial effects due to their ability to disrupt cellular membranes.

- Biocompatibility : The amphiphilic nature of the resulting copolymers suggests potential applications in drug delivery systems where biocompatibility is crucial.

- Thermal Stability : The high thermal stability of the compound allows it to maintain structural integrity under varying conditions, making it suitable for applications requiring durability.

Case Study 1: Polymer Synthesis

A study focused on the synthesis of amphiphilic triblock copolymers using this compound as a monomer demonstrated that these materials could self-assemble into micelles in aqueous environments. The study highlighted the influence of molecular weight and polymer composition on self-assembly behavior .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of fluorinated compounds found that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes by the fluorinated groups .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2-Bis(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropane | C19H8F10 | Moderate antimicrobial |

| 2,2-Bis(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropane | C19H8ClF10 | Low antimicrobial |

| 2,2-Bis(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropane | C19H8BrF10 | Low antimicrobial |

The unique combination of trifluorovinyloxy groups in this compound enhances its stability and reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-Bis(4-trifluorovinyloxyphenyl)hexafluoropropane and its polymer precursors?

- Methodology : The compound is typically synthesized via polycondensation reactions. For example, fluorinated polyimides are prepared by reacting hexafluoropropane-based dianhydrides (e.g., 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) with diamines under controlled conditions. A two-step process involving nitro displacement with p-chloronitrobenzene followed by catalytic reduction (e.g., hydrazine/Pd–C) is used to generate fluorinated diamines . Solvent selection (e.g., N-methyl-2-pyrrolidinone) and temperature control (80–120°C) are critical to achieving high molecular weights .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use HPLC or GC (>99.0% purity threshold) with standardized calibration curves .

- Structural Confirmation : Employ FTIR to identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, anhydride peaks at 1770–1820 cm⁻¹) and ¹⁹F NMR to confirm fluorinated groups .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen, monitoring 10% mass loss temperatures (>467°C for polyamides) .

Q. What experimental conditions optimize solubility in fluorinated polymers derived from this compound?

- Methodology : Solubility in organic solvents (e.g., DMAc, DMF) is enhanced by increasing fluorine content. For polyimides, a diamine ratio of 2,2-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane to 4,4′-oxydianiline >50% improves solubility due to reduced chain packing and increased free volume . Pre-drying monomers at 100°C for 4 hours minimizes moisture interference during polymerization .

Advanced Research Questions

Q. How do monomer ratios influence dielectric properties in copolymers derived from this compound?

- Methodology : Dielectric constants (ε) decrease linearly with fluorine content. For example, ε = 3.51 at 10% fluorine vs. ε = 2.72 at 30% fluorine (1 kHz, 25°C) . Adjusting diamine/dianhydride ratios (e.g., 70:30 vs. 50:50) modifies polarity and dipole interactions. Use impedance spectroscopy (1 Hz–1 MHz) to correlate ε with copolymer composition .

Q. How can researchers resolve contradictions in reported thermal degradation data for fluorinated polyimides?

- Methodology : Discrepancies in degradation temperatures (e.g., 400–542°C) arise from differences in sample preparation (e.g., residual solvent, curing conditions). Standardize protocols:

- Sample Purity : Ensure monomers are recrystallized and vacuum-dried .

- Heating Rate : Use 10°C/min in TGA to minimize thermal lag .

- Atmosphere : Compare nitrogen vs. air to assess oxidative stability .

Q. What strategies improve gas selectivity in fluorinated metal-organic frameworks (MOFs) using analogous hexafluoropropane derivatives?

- Methodology : Substitute carboxylate groups (e.g., 2,2-bis(4-carboxyphenyl)hexafluoropropane) to create MOFs with tunable pore sizes. Gas sorption studies (CO₂, H₂S) show selectivity >90% at 298 K using volumetric adsorption analyzers. "Breathing" behavior (pore expansion) during solvent removal enhances gas uptake .

Q. How do bulky CF₃ groups affect residual stress in thin-film polyimides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.